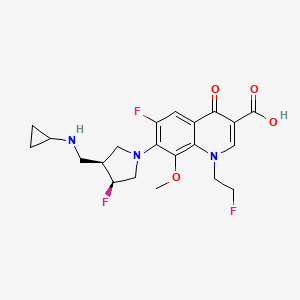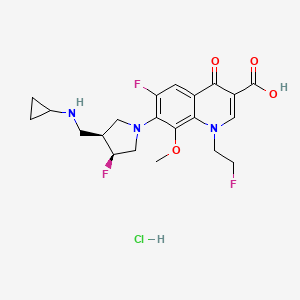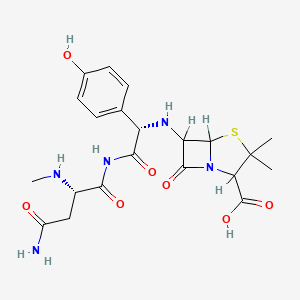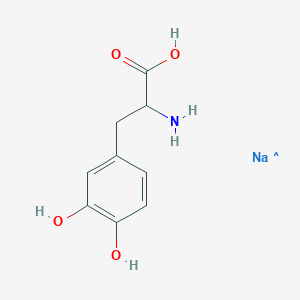
L-DOPA (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levodopa is the naturally occurring form of DIHYDROXYPHENYLALANINE and the immediate precursor of DOPAMINE. Unlike dopamine itself, it can be taken orally and crosses the blood-brain barrier. It is rapidly taken up by dopaminergic neurons and converted to DOPAMINE.
科学的研究の応用
Transport in Cerebral Endothelial Cells
L-DOPA exhibits interactions with other compounds such as 3-O-methyl-L-DOPA (3-OM-L-DOPA) in the transport process involving rat capillary cerebral endothelial cells. These interactions involve competitive inhibition, indicating a complex mechanism of uptake and competition at the cellular level (Gomes & Soares-da-Silva, 1999).
Anti-Tumor Properties
Studies have shown that L-DOPA methyl ester can exhibit in vivo antitumor activity in various tumor systems, indicating a potential application in cancer therapy (Wick, 1977).
Role in Dyskinesia
L-DOPA-induced dyskinesia, particularly in Parkinson's disease, involves complex mechanisms of both presynaptic and postsynaptic plasticity. Understanding these mechanisms could lead to better management of Parkinson's disease symptoms (Cenci & Lundblad, 2006).
Influence on Dopamine Synthesis
The formation of dopamine in human renal cortex is influenced by sodium and ouabain concentrations, with L-DOPA playing a key role in this synthesis process (Soares-da-Silva, Pestana, & Fernandes, 1993).
Relation to Hypertension
Research indicates that catechol-O-methyltransferase (COMT) gene disruption, which affects the metabolism of L-DOPA, can influence resistance to salt-induced hypertension, highlighting L-DOPA's role in blood pressure regulation (Helkamaa et al., 2003).
特性
CAS番号 |
63302-01-2 |
|---|---|
製品名 |
L-DOPA (sodium) |
分子式 |
9H10NNaO4 |
分子量 |
219.17 |
IUPAC名 |
sodium (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |
InChIキー |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
SMILES |
O=C([O-])[C@@H](N)CC1=CC=C(O)C(O)=C1.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Levodopa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



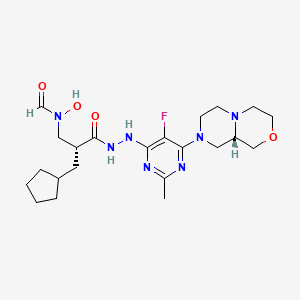
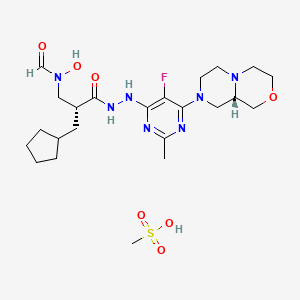
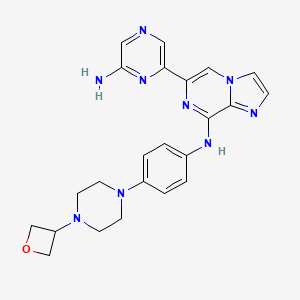
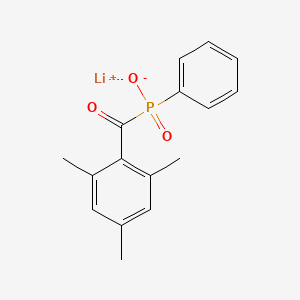
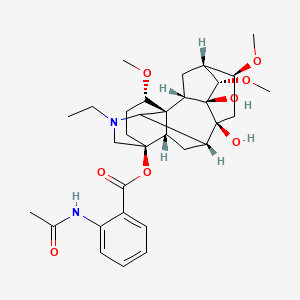
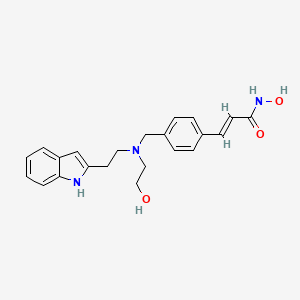
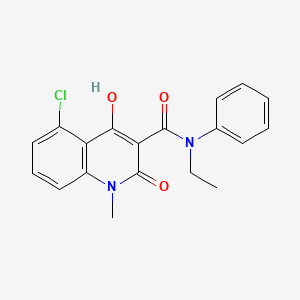
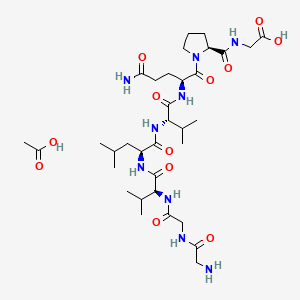
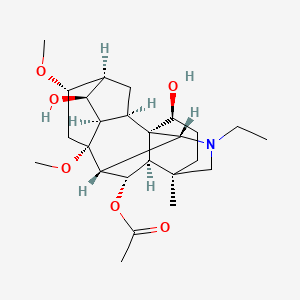
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
